molecular formula C9H8F2INO3 B13044842 Ethyl 5-(difluoromethoxy)-6-iodonicotinate

Ethyl 5-(difluoromethoxy)-6-iodonicotinate

Cat. No.: B13044842
M. Wt: 343.07 g/mol
InChI Key: JHCNTUOZNMJWHM-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate typically involves the introduction of the difluoromethoxy group and the iodine atom onto the nicotinate structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction . The iodination step can be achieved using iodine or iodine-containing reagents under specific conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography .

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethoxy)-6-iodonicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The iodine atom can also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-(difluoromethoxy)-6-iodonicotinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8F2INO3

Molecular Weight

343.07 g/mol

IUPAC Name

ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate

InChI

InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3

InChI Key

JHCNTUOZNMJWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F

Origin of Product

United States

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